5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C17H12Cl2N4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable reagent to form the triazolopyrimidine core . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Oxidation and Reduction: The triazolopyrimidine core can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the phenyl rings .
Scientific Research Applications
5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool for studying cellular processes and disease mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s ability to fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities and potential as CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit cytotoxic activities and are being studied for their anticancer properties.
Uniqueness
5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern and the presence of chlorine atoms on the phenyl rings, which contribute to its unique chemical and biological properties . Its ability to inhibit CDK2 selectively and effectively makes it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C17H12Cl2N4 |
---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
5,7-bis(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12Cl2N4/c18-13-5-1-11(2-6-13)15-9-16(12-3-7-14(19)8-4-12)23-17(22-15)20-10-21-23/h1-10,16H,(H,20,21,22) |
InChI Key |
VIOLGXYHWSZXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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